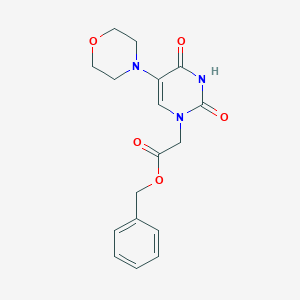
benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cancer cell proliferation, viral replication, and bacterial growth. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have low toxicity in vitro and in vivo. However, one limitation of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate. One potential direction is to further explore its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. In addition, research could focus on the development of more water-soluble derivatives of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate to improve its bioavailability. Finally, research could explore the potential of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate as a lead compound for the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of ethyl acetoacetate, benzyl bromide, and morpholine in the presence of a catalyst such as potassium carbonate. The reaction yields benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate as the main product.
Applications De Recherche Scientifique
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
benzyl 2-(5-morpholin-4-yl-2,4-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-15(25-12-13-4-2-1-3-5-13)11-20-10-14(16(22)18-17(20)23)19-6-8-24-9-7-19/h1-5,10H,6-9,11-12H2,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRBBDQSZXUJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN(C(=O)NC2=O)CC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-5-(4-morpholinyl)-2,4-dioxo-, phenylmethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)
![4-[3-methyl-1-(4-methylbenzyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6078493.png)
![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)
![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)
![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078577.png)